3-(2-Methoxycyclopentyl)morpholine
Overview
Description
“3-(2-Methoxycyclopentyl)morpholine”, also known as 3-MCPM, is a heterocyclic organic compound that belongs to the class of morpholines. It has a molecular weight of 185.27 .
Synthesis Analysis
Morpholines, including 3-MCPM, are often synthesized from 1,2-amino alcohols and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, have been synthesized using this method .
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including 3-MCPM, has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . Theoretical calculations suggest that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .
Chemical Reactions Analysis
Morpholine ring forming reactions or ring functionalization are key aspects of the medicinal chemistry of morpholine (bioactive) derivatives . The synthesis of morpholines and related compounds using vinyl sulfonium salts has been outlined .
Physical And Chemical Properties Analysis
3-MCPM is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are significant in medicinal chemistry research due to their structural importance as morpholine isosteres. They exhibit similar lipophilicity to morpholine, making them valuable in synthesis processes. The first synthesis of this morpholine derivative (tosylate salt) was described, showcasing its potential as a novel building block in medicinal chemistry (Walker, Eklov, & Bedore, 2012).
Novel Synthesis Approaches
Research has been conducted on the novel synthesis of cis-3,5-disubstituted morpholine derivatives, illustrating the versatility of morpholine structures in synthetic chemistry. This includes the synthesis of 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine, indicating the diverse applications of morpholine derivatives in chemical synthesis (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Pharmaceutical Research
- Drug Delivery Systems: Morpholines have been evaluated for their potential in topical drug delivery systems. Studies on various morpholinyl esters of naproxen, a common NSAID, demonstrated their enhanced skin permeation, indicating the usefulness of morpholine derivatives in improving drug delivery (Rautio et al., 2000).
Photodynamic Therapy
- Cancer Treatment: Phthalocyanine derivatives possessing morpholine groups have been investigated for their application in photodynamic therapy, a treatment method for cancer. These derivatives exhibited promising biological activity in vitro, highlighting the potential of morpholine derivatives in therapeutic applications (Kucińska et al., 2015).
Supramolecular Chemistry
- Inclusion Complexes: Studies on the structures of morpholine-based inclusion complexes with cyclodextrins have been conducted, showcasing the potential of morpholine derivatives in the field of supramolecular chemistry (Seilkhanov et al., 2015).
Mechanism of Action
Target of Action
Morpholine derivatives are known to show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Biochemical Pathways
Morpholine derivatives are known to regulate gene expression by interacting selectively with the rna target .
Safety and Hazards
The safety information for 3-MCPM includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
Morpholine is a versatile moiety and a privileged pharmacophore with a wide range of pharmacological activities due to different mechanisms of action . As such, it is likely that future research will continue to explore the potential of morpholine derivatives, including 3-MCPM, in various therapeutic applications .
properties
IUPAC Name |
3-(2-methoxycyclopentyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10-4-2-3-8(10)9-7-13-6-5-11-9/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPSNQOWXFCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1C2COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxycyclopentyl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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